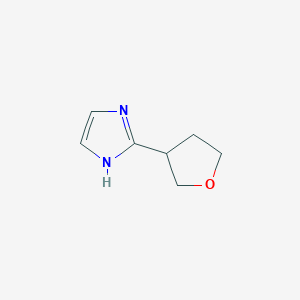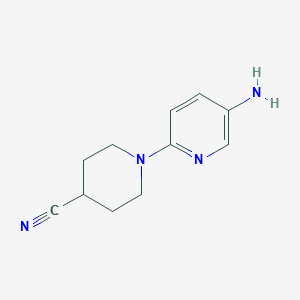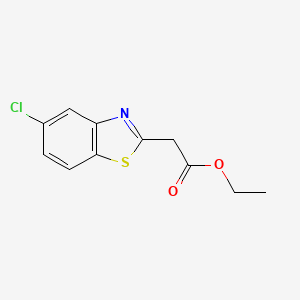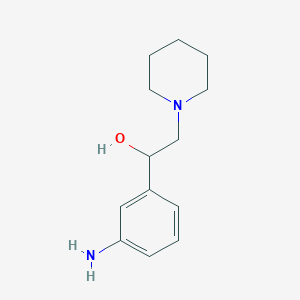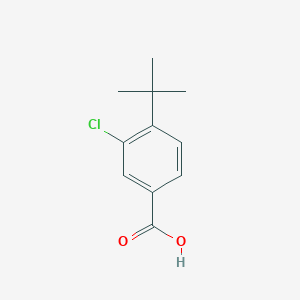
4-Tert-butyl-3-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a tert-butyl group and the hydrogen atom at the meta position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Mode of Action
As a benzoic acid derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The tert-butyl and chloro groups on the benzene ring can influence these reactions.
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-3-chlorobenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-chlorobenzoic acid typically involves the chlorination of 4-tert-butylbenzoic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the meta position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-tert-butyl-3-hydroxybenzoic acid.
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 4-tert-butyl-3-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Comparación Con Compuestos Similares
4-Tert-butylbenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorobenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Chlorobenzoic acid: Chlorine is at the para position, altering its reactivity compared to 4-tert-butyl-3-chlorobenzoic acid.
Uniqueness: this compound is unique due to the combined presence of both tert-butyl and chlorine substituents, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic and research applications.
Propiedades
IUPAC Name |
4-tert-butyl-3-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPPRDWGOZYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731002 |
Source


|
| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-20-4 |
Source


|
| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)
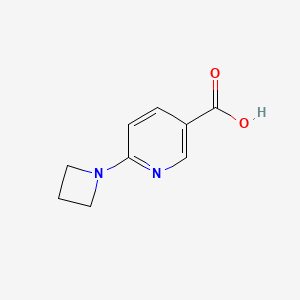
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

